molecular formula C19H34ClN B1584586 Myristylpyridinium chloride CAS No. 2785-54-8

Myristylpyridinium chloride

Cat. No.: B1584586
CAS No.: 2785-54-8
M. Wt: 311.9 g/mol
InChI Key: YFVBASFBIJFBAI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Myristylpyridinium chloride can be synthesized through the quaternization of pyridine with myristyl chloride (1-chlorotetradecane). The reaction typically involves heating pyridine with myristyl chloride in the presence of a solvent such as acetonitrile or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the product through recrystallization or distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Oxidation and Reduction: While this compound itself is relatively stable, it can participate in redox reactions when combined with strong oxidizing or reducing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions to avoid over-oxidation.

Major Products:

Scientific Research Applications

Myristylpyridinium chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of myristylpyridinium chloride involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. This mechanism is similar to other quaternary ammonium compounds, which target the phospholipid components of microbial membranes .

Comparison with Similar Compounds

    Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antiseptic properties, commonly used in oral care products.

    Benzalkonium Chloride: Widely used as a disinfectant and preservative in various pharmaceutical and cosmetic products.

    Dodecylpyridinium Chloride: Similar in structure but with a shorter alkyl chain, leading to different surfactant properties.

Uniqueness: Myristylpyridinium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent. Its specific chain length also influences its solubility and interaction with microbial membranes, distinguishing it from other quaternary ammonium compounds .

Properties

IUPAC Name

1-tetradecylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20;/h13,15-16,18-19H,2-12,14,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVBASFBIJFBAI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883891
Record name Pyridinium, 1-tetradecyl-, chloride (1:1)
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Molecular Weight

311.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2785-54-8
Record name Tetradecylpyridinium chloride
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Record name Myristylpyridinium chloride
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Record name Tetradecylpyridinium chloride
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Record name Pyridinium, 1-tetradecyl-, chloride (1:1)
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Record name Pyridinium, 1-tetradecyl-, chloride (1:1)
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Record name 1-tetradecylpyridinium chloride
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Record name MYRISTYLPYRIDINIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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